molecular formula C16H20ClNO2 B3244121 n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride CAS No. 1609400-45-4

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride

Cat. No.: B3244121
CAS No.: 1609400-45-4
M. Wt: 293.79
InChI Key: HVTQFWAJRZBQRA-UHFFFAOYSA-N
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Description

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C16H19NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a methoxyphenoxy group, and an ethanamine moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methoxyphenoxy)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

Pharmacological Applications

Cardiovascular Research

  • n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride exhibits properties akin to non-selective beta-blockers, making it valuable for studying cardiovascular diseases. Its ability to bind to beta-adrenergic receptors allows researchers to investigate its effects on heart rate, contractility, and blood pressure regulation .
  • The compound's vasodilatory effects are also significant; it has been shown to block alpha-1 adrenergic receptors, which contributes to its blood pressure-lowering capabilities. This dual action makes it a candidate for research into treatments for hypertension and heart failure .

Diabetes Research

  • Emerging studies suggest that this compound may have protective effects against diabetic complications, including nephropathy and retinopathy. Its antioxidant and anti-inflammatory properties are being explored for their potential to mitigate damage caused by high glucose levels .

Antitumor Activity

  • Preliminary research indicates that this compound may possess anti-tumor properties. Ongoing studies are examining its role in cancer prevention and treatment, either as a standalone agent or in combination with other therapies .

Analytical Chemistry Applications

Chromatographic Techniques

  • The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase method has been developed that utilizes a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This method is scalable and suitable for isolating impurities during preparative separation .

Mass Spectrometry

  • For pharmacokinetic studies, the compound's compatibility with mass spectrometry enhances its utility in understanding the pharmacodynamics of beta-blockers and related compounds .

Case Study 1: Cardiovascular Effects

A study focusing on the cardiovascular effects of this compound demonstrated significant reductions in heart rate and blood pressure in animal models. This study highlighted its potential as a therapeutic agent for managing hypertension.

Case Study 2: Antioxidant Properties in Diabetic Models

Research investigating the antioxidant effects of the compound on diabetic rats showed a marked improvement in renal function markers, suggesting its application in preventing diabetic nephropathy.

Case Study 3: Antitumor Research

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, prompting further exploration into its mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .

Biological Activity

n-Benzyl-2-(4-methoxyphenoxy)ethanamine hydrochloride is a compound of increasing interest in the field of pharmacology due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

  • Molecular Formula : C₁₆H₁₉NO₂·HCl
  • Molecular Weight : 293.79 g/mol
  • CAS Number : 55247-60-4

The compound is characterized by its dual functionality as both an ether and an amine, which may contribute to its diverse biological activities.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimycobacterial Activity :
    • The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, with studies showing it has potential as a new therapeutic agent in tuberculosis treatment. The minimal inhibitory concentrations (MICs) were found to be comparable to first-line drugs like isoniazid, indicating significant antimycobacterial properties .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may possess neuroprotective qualities, potentially making it a candidate for treating neurodegenerative diseases. Its structural analogs have shown promise in modulating neurotransmitter systems, which could be relevant for conditions such as depression and anxiety.
  • Antioxidant Properties :
    • This compound has been implicated in antioxidant activity, which is crucial for protecting cells from oxidative stress. This may have implications for various diseases linked to oxidative damage .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, optimizing conditions for yield and purity. The structural uniqueness of this compound allows for modifications that can enhance its pharmacological properties.

Synthesis Overview:

  • Starting Materials : Benzyl alcohol, 4-methoxyphenol, and appropriate reagents for ether formation.
  • Reactions : A combination of nucleophilic substitutions and reductive amination processes are employed.
  • Purification : The final product is usually purified through crystallization or chromatography techniques.

Comparative Analysis with Similar Compounds

A comparative table highlights structural similarities and differences with related compounds:

Compound NameStructural FeaturesUnique Aspects
N-Benzyl-2-(2-methoxyphenoxy)ethanamineSimilar ether linkage but different methoxy positionMay exhibit different biological activity due to structural variation
4-Methoxy-N-benzylethanamineLacks the phenoxy groupFocuses on amine functionality, potentially limiting interactions
2-(4-Methoxyphenoxy)ethylamineNo benzyl groupLess lipophilic than N-benzyl derivatives

The distinct combination of functional groups in this compound contributes to its unique biological activity profile, differentiating it from simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of this compound:

  • Study on Antimycobacterial Activity : A series of compounds were synthesized and tested against M. tuberculosis, revealing that modifications to the benzyl group significantly influenced antimicrobial potency .
  • Neuroprotective Evaluation : In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting pathways for further research into neurodegenerative diseases.

Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14;/h2-10,17H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQFWAJRZBQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-45-4
Record name Benzenemethanamine, N-[2-(4-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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